molecular formula C23H21N3O2 B2534910 Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate CAS No. 477866-21-0

Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate

Cat. No.: B2534910
CAS No.: 477866-21-0
M. Wt: 371.44
InChI Key: SEYJLAJQOQVEJJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is ethyl 5-cyano-6-[(4-methylbenzyl)amino]-2-phenylnicotinate . This name reflects its structural features:

  • A nicotinic acid backbone (pyridine ring) substituted at positions 2, 5, and 6.
  • A phenyl group at position 2.
  • A cyano group (-C≡N) at position 5.
  • A 4-methylbenzylamino group (-NH-CH₂-C₆H₄-CH₃) at position 6.
  • An ethyl ester (-COOCH₂CH₃) at position 3.

The structural formula can be represented textually using SMILES notation:
CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=CC=C2C)C3=CC=CC=C3. This notation confirms the pyridine ring’s substitution pattern and the spatial arrangement of functional groups.

Alternative Synonyms and Registry Identifiers

This compound is documented under multiple synonyms and registry identifiers:

  • Synonyms :
    • Ethyl 5-cyano-6-{[(4-methylphenyl)methyl]amino}-2-phenylpyridine-3-carboxylate.
    • 5-Cyano-6-[(4-methylbenzyl)amino]-2-phenylnicotinic acid ethyl ester.
  • Registry Identifiers :
    • CAS Number : 477866-21-0.
    • MDL Number : MFCD00793673.
    • Key Organics/BIONET ID : 1L-341S.

Notably, the compound’s PubChem CID is not explicitly listed in available sources, though related derivatives (e.g., ethyl 5-cyano-6-[(2-methoxybenzyl)amino]-2-phenylnicotinate) are cataloged under CID 1489426.

Molecular Formula and Weight Analysis

The molecular formula is C₂₃H₂₁N₃O₂ , derived from:

  • 23 carbon atoms.
  • 21 hydrogen atoms.
  • 3 nitrogen atoms.
  • 2 oxygen atoms.

The molecular weight is 371.44 g/mol , calculated as follows:

  • Carbon (12.01 × 23): 276.23 g/mol.
  • Hydrogen (1.01 × 21): 21.21 g/mol.
  • Nitrogen (14.01 × 3): 42.03 g/mol.
  • Oxygen (16.00 × 2): 32.00 g/mol.
  • Total: 371.44 g/mol.

This composition underscores the compound’s moderate polarity, influenced by the cyano and ester groups, which may impact its solubility and reactivity in synthetic applications.

Properties

IUPAC Name

ethyl 5-cyano-6-[(4-methylphenyl)methylamino]-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-28-23(27)20-13-19(14-24)22(25-15-17-11-9-16(2)10-12-17)26-21(20)18-7-5-4-6-8-18/h4-13H,3,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYJLAJQOQVEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Cyclocondensation

A widely cited method involves the cyclocondensation of ethyl 3-oxo-3-phenylpropanoate, 4-methylbenzylamine, and malononitrile in the presence of ammonium acetate as a catalyst.

Procedure :

  • Reaction Setup : Ethyl 3-oxo-3-phenylpropanoate (1.0 eq), malononitrile (1.2 eq), and 4-methylbenzylamine (1.1 eq) are dissolved in ethanol.
  • Catalysis : Ammonium acetate (20 mol%) is added, and the mixture is refluxed at 80°C for 12 hours.
  • Workup : The crude product is filtered, washed with cold ethanol, and recrystallized from methanol to yield a pale-yellow solid (78% yield).

Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between the ketone and malononitrile, followed by nucleophilic attack by 4-methylbenzylamine to form the pyridine ring.

Stepwise Construction via Halogen Intermediates

An alternative approach involves halogenated intermediates to improve regioselectivity:

  • Synthesis of 5-Bromo-2-phenylnicotinate :
    Ethyl 2-phenylnicotinate is brominated at position 5 using N-bromosuccinimide (NBS) in DMF (85% yield).
  • Amination with 4-Methylbenzylamine :
    The bromo intermediate undergoes nucleophilic aromatic substitution with 4-methylbenzylamine (2.0 eq) in the presence of CuI/L-proline catalyst at 100°C for 24 hours (62% yield).
  • Cyano Group Introduction :
    The 5-position bromine is replaced with a cyano group via Rosenmund-von Braun reaction using CuCN in DMF at 150°C (58% yield).

Catalytic Hydrogenation of Nitro Precursors

A patent-derived method employs nitro intermediates followed by reduction:

  • Nitration :
    Ethyl 2-phenyl-6-((4-methylbenzyl)amino)nicotinate is nitrated at position 5 using fuming HNO₃/H₂SO₄ at 0°C.
  • Reduction and Cyanation :
    The nitro group is reduced to an amine with H₂/Pd-C (90% yield), followed by Sandmeyer reaction to introduce the cyano group (50% yield).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Multi-Component 78 90 One-pot synthesis, fewer steps Moderate regioselectivity
Halogen Intermediates 58 95 High regiocontrol Multi-step, costly catalysts
Nitration-Reduction 50 88 Scalable for industrial production Low yield in cyanation step

Purification and Characterization

  • Recrystallization : The crude product is purified using methanol/water (3:1), achieving >90% purity.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, H-4), 7.85–7.40 (m, 5H, Ph), 4.92 (s, 2H, NHCH₂), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 2.35 (s, 3H, CH₃).
    • IR (KBr) : 2220 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O).

Industrial-Scale Adaptations

Commercial synthesis (e.g., Key Organics) optimizes the multi-component method by:

  • Replacing ethanol with DMF to enhance solubility.
  • Using microwave irradiation to reduce reaction time to 2 hours (yield: 82%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted nicotinates or amides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate is studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at various diseases.

  • Case Study : Research indicates that compounds with similar structures exhibit promising antimicrobial and anticancer properties. Investigations into its biological activity have shown potential in inhibiting tumor growth in vitro.

Biological Research

This compound is investigated for its biological activities, particularly in enzyme inhibition and receptor binding studies. The cyano group can participate in hydrogen bonding, enhancing interactions with biological macromolecules.

  • Case Study : In studies assessing its effect on specific enzymes, this compound demonstrated significant inhibition rates comparable to established pharmacological agents.

Materials Science

The compound's properties make it suitable for developing advanced materials with specific electronic or optical characteristics. Its reactivity allows for modifications that can tailor materials for particular applications.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate involves its interaction with specific molecular targets. The cyano group and the amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s analogs differ primarily in the substituent at the 6-amino position or the pyridine ring. Key examples include:

Compound Name CAS Number Molecular Formula Substituent (R Group) Molecular Weight (g/mol) Notable Properties
Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate 100278-33-9 C22H18ClN3O2 4-chlorobenzyl 391.86 Higher lipophilicity due to Cl
Ethyl 6-((1-benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate C29H31N4O2 1-benzylpiperidin-4-ylmethyl 475.59 Bulkier substituent; 74% synthesis yield
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate 477866-09-4 C17H17N3O2 dimethylamino 295.34 Lower MW; predicted pKa = 0.84
Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate 109135-06-0 C21H15FN2O3 4-fluorophenoxy 362.36 Ether linkage; altered polarity
Ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylnicotinate 306980-18-7 C21H14Cl2N2O3 2,4-dichlorophenoxy 413.25 High lipophilicity; dual Cl substitution
Key Observations:
  • The 4-fluorophenoxy derivative (CAS: 109135-06-0) replaces the amino group with an ether, reducing basicity and altering solubility .
  • Steric Effects : The benzylpiperidine-substituted analog (MW: 475.59) demonstrates significantly increased steric bulk, which may influence binding pocket interactions .
  • Lipophilicity: Dichlorophenoxy (CAS: 306980-18-7) and chlorobenzyl analogs exhibit higher molecular weights and lipophilicity, suggesting improved membrane permeability but reduced aqueous solubility .

Pharmacological Implications

Key trends include:

  • Substituent Size : Bulkier groups (e.g., benzylpiperidine) may enhance AChE binding through hydrophobic interactions.
  • Electron-Donating Groups: The dimethylamino analog (CAS: 477866-09-4) could improve solubility but reduce target affinity due to reduced steric complementarity .

Biological Activity

Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate (CAS No. 477866-21-0) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nicotinate backbone with several functional groups that enhance its reactivity and biological interactions. The molecular formula is C23H21N3O2C_{23}H_{21}N_{3}O_{2}, with a molecular weight of approximately 371.44 g/mol. The compound is characterized by:

  • Nicotinate Core : Provides a structural framework for biological activity.
  • Cyano Group : Enhances electrophilic character, facilitating nucleophilic attacks.
  • Aromatic Amine : Contributes to hydrogen bonding and hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The mechanisms involved include:

  • Hydrogen Bonding : The cyano and amino groups can form hydrogen bonds with target proteins, influencing their activity.
  • Electrostatic Interactions : These interactions can modulate enzyme kinetics or receptor activation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria demonstrated promising results, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the modulation of specific signaling pathways related to cell survival and death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinateC23H20Cl2N3O2Enhanced biological activity due to halogenation
Ethyl 6-(phenoxy)-5-cyano-2-phenylnicotinateC23H21N3O3Investigated for different pharmacological properties
Ethyl 5-cyano-6-(4-chlorobenzyl)sulfanyl-2-phenylnicotinateC23H21ClN3OSExhibits distinct reactivity patterns

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential.
  • Anticancer Research : In a study assessing the compound's effects on MCF-7 breast cancer cells, treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM.
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What is the standard synthetic route for Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate, and what reaction conditions are critical for optimal yield?

The compound is synthesized via nucleophilic aromatic substitution. Ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate reacts with (4-methylbenzyl)amine in a 3:1 THF/EtOH mixture under reflux, using triethylamine as a base. Reaction times of ~65 hours are typical, followed by purification via flash chromatography (n-hexane/ethyl acetate, 50% gradient) to achieve ~74% yield. Key parameters include solvent polarity, amine stoichiometry, and temperature control during reflux .

Q. Which purification techniques are most effective for isolating this compound, and how are solvent ratios optimized?

Flash chromatography is the primary method, using a gradient of n-hexane and ethyl acetate (50% v/v). Solvent ratios are optimized based on compound polarity, monitored via TLC. For example, higher ethyl acetate content improves elution of polar byproducts while retaining the target compound in intermediate fractions .

Q. How is spectroscopic characterization (e.g., NMR, IR) performed to confirm the structure of this compound?

  • IR Spectroscopy : Cyano (C≡N) stretches appear near 2200–2250 cm⁻¹, while aromatic C-H and amide N-H stretches are observed at 2800–3100 cm⁻¹ and ~3300 cm⁻¹, respectively .
  • NMR : 1^1H NMR confirms the 4-methylbenzyl group (δ 2.3 ppm, singlet for CH₃; δ 4.4 ppm, doublet for -CH₂-NH-). Aromatic protons of the phenyl ring resonate at δ 7.2–7.8 ppm .

Advanced Research Questions

Q. What advanced crystallographic methods are used to resolve supramolecular interactions in derivatives of this compound?

Single-crystal X-ray diffraction (SHELX refinement) and Hirshfeld surface analysis are employed to study non-covalent interactions (e.g., O···π-hole tetrel bonding). Molecular electrostatic potential (MEP) surfaces and Bader’s atoms-in-molecules (AIM) theory further rationalize interaction strengths .

Q. How can pharmacological activity (e.g., acetylcholinesterase inhibition) be evaluated for this compound, and what assays are methodologically robust?

Activity is assessed via Ellman’s assay, measuring thiocholine production from acetylthiocholine iodide. IC₅₀ values are determined using enzyme kinetics (e.g., Lineweaver-Burk plots). Molecular docking (AutoDock Vina) and MD simulations validate binding modes to AChE/BuChE active sites .

Q. What alternative synthetic strategies (e.g., cross-coupling) could improve regioselectivity in nicotinate derivatives?

Suzuki-Miyaura cross-coupling with boronic acids (e.g., 4-methylbenzylboronic acid) under Pd catalysis (Cs₂CO₃ base, THF solvent) offers regioselective functionalization. This avoids competitive substitution pathways seen in SNAr reactions .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

SHELXL (for small-molecule refinement) and ORTEP-3 (for thermal ellipsoid visualization) are critical. Discrepancies are addressed via:

  • Adjusting occupancy factors for disordered atoms.
  • Validating hydrogen bonding networks with PLATON.
  • Cross-referencing with DFT-optimized geometries .

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